molecular formula C24H32O13 B12426362 beta-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha)]-

beta-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha)]-

Cat. No.: B12426362
M. Wt: 528.5 g/mol
InChI Key: GVBVLPSUZPTMSB-LRHKBAMYSA-N
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Description

Beta-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha)]-: is a complex organic compound with significant potential in various scientific fields This compound is characterized by its intricate molecular structure, which includes multiple hydroxyl groups and a glucopyranoside moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl involves several steps. The process typically begins with the preparation of the glucopyranoside moiety, followed by the introduction of the cyclopenta[c]pyran ring system. The hydroxyl groups are then selectively protected and deprotected to achieve the desired functional groups. The final step involves the esterification of the hydroxyl groups with 4-hydroxy-3,5-dimethoxybenzoic acid .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as chromatography for purification and spectroscopic methods for characterization .

Chemical Reactions Analysis

Types of Reactions

Beta-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted glucopyranosides .

Scientific Research Applications

Beta-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of beta-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl involves its interaction with specific molecular targets and pathways. The compound is known to modulate various cellular processes by binding to enzymes and receptors, thereby influencing signal transduction pathways. The hydroxyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Beta-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl is unique due to its specific combination of functional groups and its potential for diverse applications. Its structural complexity and the presence of multiple hydroxyl groups make it a versatile compound for various chemical and biological studies.

Properties

Molecular Formula

C24H32O13

Molecular Weight

528.5 g/mol

IUPAC Name

[(7S)-7-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-5-yl] 4-hydroxy-3,5-dimethoxybenzoate

InChI

InChI=1S/C24H32O13/c1-24(31)8-14(35-21(30)10-6-12(32-2)17(26)13(7-10)33-3)11-4-5-34-22(16(11)24)37-23-20(29)19(28)18(27)15(9-25)36-23/h4-7,11,14-16,18-20,22-23,25-29,31H,8-9H2,1-3H3/t11?,14?,15?,16?,18?,19?,20?,22?,23?,24-/m0/s1

InChI Key

GVBVLPSUZPTMSB-LRHKBAMYSA-N

Isomeric SMILES

C[C@@]1(CC(C2C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=CC(=C(C(=C4)OC)O)OC)O

Canonical SMILES

CC1(CC(C2C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=CC(=C(C(=C4)OC)O)OC)O

Origin of Product

United States

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